

# 1-Chloro-2-(dimethoxymethyl)benzene chemical properties

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## Compound of Interest

Compound Name:	1-Chloro-2-(dimethoxymethyl)benzene
CAS No.:	70380-66-4
Cat. No.:	B1349112

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## Technical Guide: 1-Chloro-2-(dimethoxymethyl)benzene

### The "Masked" Scaffold for Ortho-Functionalized Benzaldehydes

#### Executive Summary

**1-Chloro-2-(dimethoxymethyl)benzene** (CAS: 70380-66-4), also known as 2-chlorobenzaldehyde dimethyl acetal, serves as a strategic "Trojan horse" in medicinal chemistry and organic synthesis. Its primary value lies in its orthogonal reactivity: the acetal group protects the sensitive aldehyde functionality, allowing the chlorine atom to serve as a handle for metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling. This enables the synthesis of complex ortho-substituted benzaldehydes (e.g., 2-formylphenylboronic acids) that are otherwise inaccessible due to the incompatibility of naked aldehydes with organometallic reagents.

## Physicochemical Profile

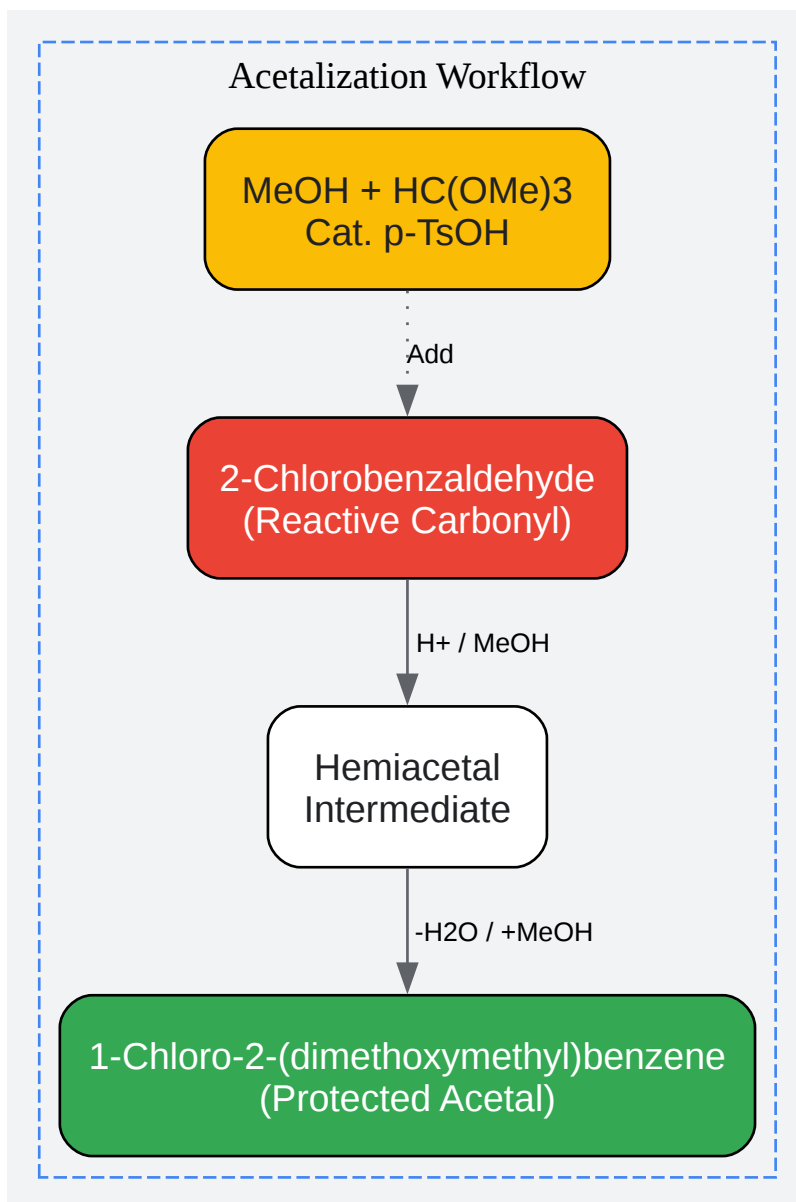
Property	Data	Notes
IUPAC Name	1-Chloro-2-(dimethoxymethyl)benzene	
CAS Number	70380-66-4	
Synonyms	2-Chlorobenzaldehyde dimethyl acetal; -Dimethoxy-2-chlorotoluene	
Molecular Formula	C H ClO	
Molecular Weight	186.64 g/mol	
Physical State	Colorless to pale yellow liquid	Typically an oil at RT.
Boiling Point	-240–250 °C (est. atm)	BP of parent aldehyde is 214 °C. Acetals typically boil higher due to mass.
Solubility	Soluble in THF, Et O, DCM, Toluene	Hydrolyzes in aqueous acid.
Stability	Stable to base and nucleophiles.	Labile to aqueous acids (reverts to aldehyde).

## Synthetic Pathway

The industrial and laboratory synthesis of **1-Chloro-2-(dimethoxymethyl)benzene** is achieved through the acid-catalyzed acetalization of 2-chlorobenzaldehyde. This reaction is an equilibrium process driven to completion by the removal of water, often using trimethyl orthoformate as a dehydrating agent.

## Optimized Synthesis Protocol

- Reagents: 2-Chlorobenzaldehyde (1.0 equiv), Trimethyl orthoformate (1.2–1.5 equiv), Methanol (solvent),  
-Toluenesulfonic acid (  
-TsOH, cat. 1-2 mol%).<sup>[1][2]</sup>
- Conditions: Reflux or RT with stirring; moisture exclusion (N atm).
- Mechanism: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol. Trimethyl orthoformate scavenges the water produced, driving the equilibrium to the acetal.



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Caption: Acid-catalyzed protection of 2-chlorobenzaldehyde using trimethyl orthoformate as a water scavenger.

## Core Application: The "Trojan Horse" Lithiation

The defining application of this molecule is in Lithium-Halogen Exchange. The acetal group is stable to strong bases (unlike the aldehyde), allowing the chlorine atom to be exchanged for lithium. This generates a nucleophilic "benzaldehyde equivalent" at the ortho position.

## Mechanistic Insight: Reductive Lithiation vs. Exchange

While bromo-arenes undergo fast exchange with n-BuLi, chloro-arenes are more sluggish and can suffer from competing Directed Ortho Metalation (DoM) or benzyne formation. Therefore, Lithium metal (Li

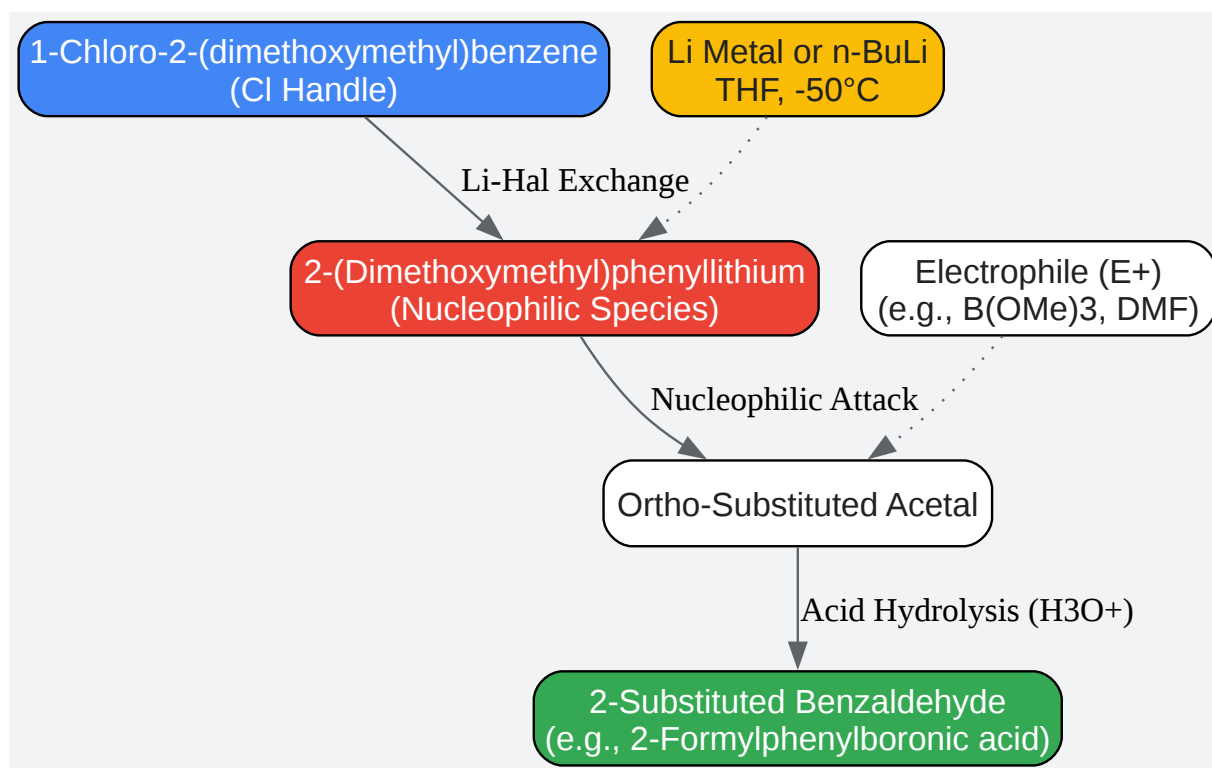
) is often used for the chloro derivative to effect reductive lithiation, or n-BuLi is used at very low temperatures if the exchange is sufficiently activated.

Key Reaction: Synthesis of 2-Formylphenylboronic Acid This is a vital intermediate for Suzuki couplings.

- Lithiation: The acetal reacts with Lithium metal (or n-BuLi) to form the ortho-lithio species.
- Electrophile Trapping: The organolithium species attacks a borate ester (e.g., B(OMe)<sub>3</sub>).
- Hydrolysis: Acidic workup deprotects the acetal and hydrolyzes the boronate to the boronic acid.

## Experimental Protocol (Reductive Lithiation)

- Step 1 (Activation): Suspend Lithium turnings (2.2 equiv, 1% Na content) in dry THF under Argon at -50 °C.
- Step 2 (Addition): Add **1-Chloro-2-(dimethoxymethyl)benzene** dropwise. The reaction is exothermic; maintain temp < -40 °C.[3]
- Step 3 (Exchange): Stir for 1–2 hours. The Cl is replaced by Li, forming 2-(dimethoxymethyl)phenyllithium.
- Step 4 (Functionalization): Add electrophile (e.g., Trimethyl borate, DMF, or CO<sub>2</sub>).
- Step 5 (Deprotection): Quench with dilute HCl. Stir at RT to hydrolyze the acetal back to the aldehyde.



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Caption: Workflow for converting the chloro-acetal into ortho-substituted benzaldehydes via lithiation.

## Safety & Handling

- Hazards: The compound is an irritant to eyes, skin, and respiratory system.
- Chemical Incompatibility: Highly sensitive to acids. Contact with mineral acids or acidic moisture will release 2-chlorobenzaldehyde (pungent, toxic) and methanol.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture ingress and premature hydrolysis.

## References

- PubChem. **1-Chloro-2-(dimethoxymethyl)benzene** | C<sub>9</sub>H<sub>11</sub>ClO<sub>2</sub>. National Library of Medicine. Available at: [\[Link\]](#)

- Google Patents. Method for producing formylphenylboronic acids (US20040049050A1). Describes the use of 2-chlorobenzaldehyde acetals in reductive lithiation.
- Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Properties. Available at: [\[Link\]](#)

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## Sources

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Ontario, CA 91761, United States

Phone: (601) 213-4426

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